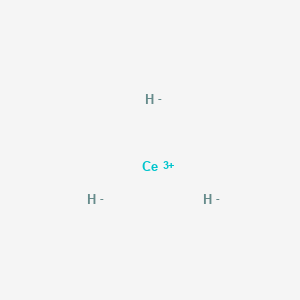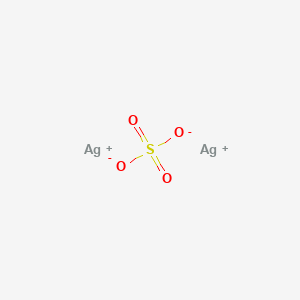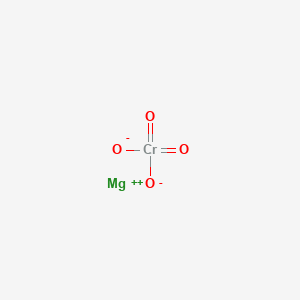
Magnesium chromate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of magnesium chromate often involves specific methods that aim to optimize the compound's properties for various applications. For instance, Fortes and Wood (2012) synthesized a new hydrate of magnesium chromate by quenching aqueous solutions of MgCrO4 in liquid nitrogen, leading to the formation of MgCrO4·11H2O, a compound with potential implications in various scientific fields (Fortes & Wood, 2012).
Molecular Structure Analysis
The molecular structure of magnesium chromate has been a subject of investigation to understand its interaction and behavior in various chemical processes. The study by Fortes and Wood (2012) revealed that MgCrO4·11H2O is isostructural with the rare mineral meridianiite, showcasing a triclinic structure. This provides insights into the compound's stability and potential for various applications (Fortes & Wood, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of magnesium chromate are pivotal for its application in various fields. Research on the compound's electrochemical activity, as discussed by Hu et al. (2019), demonstrates its potential in magnesium batteries, highlighting the role of size and crystal structure control in tailoring the compound's electrochemical behavior (Hu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Aerospace Applications and Corrosion Protection : Magnesium alloys, due to their high strength-to-weight ratio, are used in aerospace applications but are sensitive to corrosion. Chromate conversion coatings (CCCs) are applied to improve corrosion resistance. However, due to environmental concerns regarding the toxicity of hexavalent chromium, research seeks alternative coatings. A study by Pommiers-Belin et al. (2014) detailed the chemical mechanisms of CCC deposition on magnesium alloy, identifying a final layer of chromium(III) oxide and magnesium hydroxide that provides protective properties.
Orthopedic Implant Applications : Magnesium alloys have been researched for orthopedic applications due to their biocompatibility and suitable biomechanical compatibility. Research by Radha & Sreekanth (2017) highlights the improvements in the biomedical performance of magnesium alloys through alloying and surface modification, which includes the use of magnesium chromate.
Flame Retardant and Antibacterial Applications : Magnesium hydroxide and magnesium oxide, derived from magnesium chromate, are used as flame retardants and antibacterial agents. A comprehensive review by Pilarska et al. (2017) provides extensive information on the properties and applications of these compounds.
Biomedical Coatings : Magnesium alloys are being explored as biodegradable materials for biomedical applications. Research by Li et al. (2018) discusses the development of polymeric coatings on magnesium alloys, which could include magnesium chromate, to enhance corrosion resistance and biocompatibility.
Chromium-Free Conversion Coatings for Environmental Protection : Due to the toxic nature of hexavalent chromium, studies like the one by Wen-chao Zhang (2009) focus on developing chromium-free chemical conversion coatings for magnesium alloys.
Corrosion Protection of Aluminum Alloys : Magnesium chromate is also investigated for corrosion protection in aluminum alloys. Plagemann et al. (2013) studied zinc–magnesium pigments for corrosion protective coatings.
Biodegradable Implant Materials : Research into magnesium matrix nanocomposites (MMNCs) for biomedical applications has been conducted. Shahin et al. (2019) provides an analysis of the effects of nanoparticle reinforcements on MMNCs.
Safety And Hazards
Magnesium chromate is toxic if ingested, and it can cause irritation if it comes into contact with the skin or eyes. Additionally, it can cause harm to the respiratory system if its dust is inhaled . It is a confirmed carcinogen, and can cause acute dermatitis, and possibly kidney and liver damage if inhaled, so it should be treated as a hazardous waste .
Eigenschaften
IUPAC Name |
magnesium;dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mg.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGPIWCSGOBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgCrO4, CrMgO4 | |
| Record name | magnesium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893929 | |
| Record name | Magnesium chromate (MgCrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentahydrate: Yellow solid; Soluble in water; [Hawley] Orange-brown powder; Very soluble in water; [MSDSonline] | |
| Record name | Magnesium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Magnesium chromate | |
CAS RN |
13423-61-5 | |
| Record name | Magnesium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium chromate (MgCrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



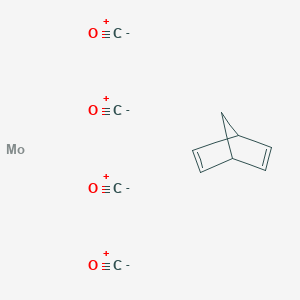
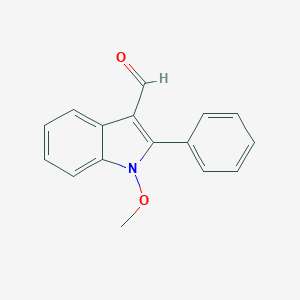
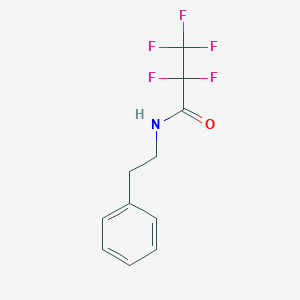
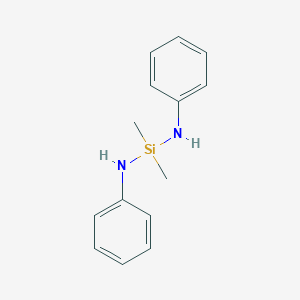
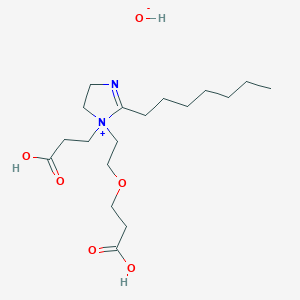
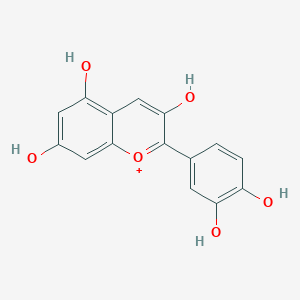
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
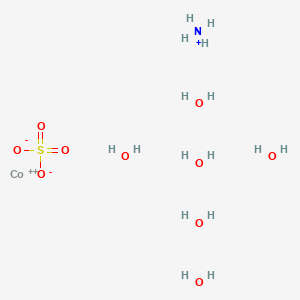
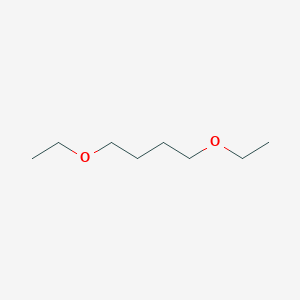
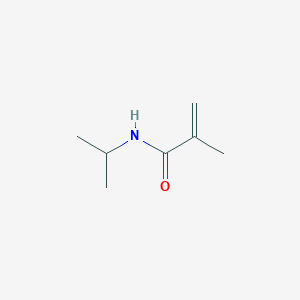
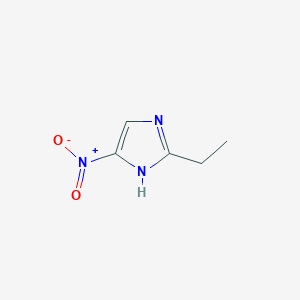
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)
